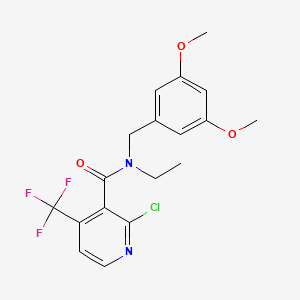

2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide

Description

2-Chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with chlorine at position 2, a trifluoromethyl group at position 4, and an N-ethyl-N-(3,5-dimethoxybenzyl) side chain. The trifluoromethyl group and dimethoxybenzyl moiety may enhance lipophilicity and target-binding affinity, critical for pesticidal activity.

Properties

IUPAC Name |

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N2O3/c1-4-24(10-11-7-12(26-2)9-13(8-11)27-3)17(25)15-14(18(20,21)22)5-6-23-16(15)19/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUJWQIYHXYEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC(=C1)OC)OC)C(=O)C2=C(C=CN=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 4-chloronicotinic acid with appropriate reagents to introduce the trifluoromethyl group.

Introduction of the Benzyl Group: The 3,5-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where the benzyl halide reacts with the nicotinamide derivative.

Ethylation: The final step involves the ethylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide , identified by the CAS number 680213-86-9, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, particularly in medicinal chemistry and pharmacology, while also incorporating data tables and case studies to provide comprehensive insights.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects.

Case Study: In Vitro Analysis

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models.

Anti-inflammatory Properties

Another application is in the field of anti-inflammatory drug development. The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further exploration as an anti-inflammatory agent.

Case Study: In Vivo Studies

In vivo studies conducted on rodent models demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Neurological Disorders

The unique structural features of 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide may also play a role in neurological research. Its ability to modulate neurotransmitter systems could be beneficial in developing treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation

Research published in Neuroscience Letters highlighted that this compound could influence serotonin receptors, suggesting a pathway for developing novel antidepressants.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional groups with several herbicides and growth regulators, as outlined in . Below is a comparative analysis based on substituents, applications, and molecular properties:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound’s nicotinamide core distinguishes it from acetamide-based herbicides (e.g., metolachlor, acetochlor). Nicotinamide derivatives often exhibit enhanced binding to enzymatic targets due to pyridine’s electron-deficient aromatic system.

Substituent Impact :

- The 3,5-dimethoxybenzyl group in the target compound may increase lipophilicity and membrane permeability compared to simpler alkyl or methoxy substituents in acetochlor or metolachlor.

- The trifluoromethyl (CF₃) group, common in flumetralin and the target compound, enhances metabolic stability and resistance to degradation, critical for prolonged pesticidal activity .

Potential Applications: While acetamide derivatives (metolachlor, acetochlor) inhibit very-long-chain fatty acid synthesis in weeds, the target compound’s nicotinamide scaffold could target enzymes like acetolactate synthase (ALS), a common herbicide target.

Research Findings and Limitations

- Synthesis Challenges : highlights the importance of high-purity intermediates in synthesizing chloro-substituted phthalimides for polymers. By analogy, the target compound’s dimethoxybenzyl and trifluoromethyl groups may require precise reaction conditions to avoid byproducts .

- Contradictions: describes a phthalimide compound (3-chloro-N-phenyl-phthalimide) used in polymer synthesis, contrasting with ’s pesticidal compounds. This underscores how minor structural changes (e.g., core ring system) drastically alter application .

Biological Activity

2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C18H18ClF3N2O3

- Molecular Weight : 402.8 g/mol

- IUPAC Name : 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-4-(trifluoromethyl)pyridine-3-carboxamide

The biological activity of 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of enzymes and receptors involved in various cellular pathways. For instance, it may inhibit certain enzymes related to cancer cell proliferation or neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant inhibition of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative effects.

These findings suggest that 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide may serve as a lead compound for further development in cancer therapy.

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity, which is relevant for conditions like Alzheimer's disease. Preliminary results indicate that it may possess moderate inhibition against acetylcholinesterase (AChE), comparable to established inhibitors such as donepezil.

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated potential antioxidant activity. This is crucial for protecting cells from oxidative stress, which can contribute to various diseases, including cancer and neurodegenerative disorders.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study assessed the effects of the compound on multiple cancer cell lines using WST cytotoxicity assays. Results indicated that the compound significantly reduced cell viability across several tested lines, with varying degrees of sensitivity.

- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptosis markers and cell cycle arrest in the G2/M phase in treated cancer cells.

Comparative Analysis

When compared with similar compounds, such as N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (lacking the chloro group), 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide exhibited enhanced reactivity and biological activity due to the presence of both chloro and trifluoromethyl groups.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide | Chloro and trifluoromethyl groups | Anticancer, cholinesterase inhibition |

| N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide | Lacks chloro group | Reduced biological activity |

Q & A

Basic Research: Synthetic Optimization

Q: What are the critical parameters for optimizing the synthesis of this nicotinamide derivative to minimize side products like N-alkylation isomers? A:

- Methodology: Use a stepwise coupling approach. First, activate the carboxylic acid group of 4-(trifluoromethyl)nicotinic acid using trichloroisocyanuric acid (TCICA) in acetonitrile to form the acyl chloride intermediate .

- Key Parameters:

- Temperature Control: Maintain reaction temperatures below 0°C during acylation to prevent hydrolysis of the activated intermediate.

- Selective Alkylation: Employ a bulky base (e.g., NaHMDS) to favor N-ethylation over O-alkylation of the 3,5-dimethoxybenzylamine moiety .

- Purification: Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 0.1% TFA) to isolate the target compound from regioisomers .

Basic Research: Analytical Characterization

Q: How can researchers resolve discrepancies in NMR data for this compound, particularly the splitting patterns of the trifluoromethyl group? A:

- Methodology:

- 19F NMR Spectroscopy: Acquire spectra at 400 MHz or higher to resolve coupling between the trifluoromethyl group and adjacent protons. Compare with NIST reference data for trifluoromethyl-substituted aromatics .

- Variable Temperature (VT) NMR: Perform experiments between 25°C and −40°C to assess dynamic effects (e.g., restricted rotation of the dimethoxybenzyl group) that may obscure splitting .

- Validation: Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Advanced Research: Biological Target Identification

Q: What strategies are recommended for identifying potential enzymatic targets of this compound, given its structural similarity to kinase inhibitors? A:

- Methodology:

- In Silico Docking: Use molecular docking software (e.g., AutoDock Vina) to screen against kinase libraries, prioritizing conserved ATP-binding pockets (e.g., PI3K or MAPK families) .

- Functional Assays: Conduct competitive binding assays with fluorescent ATP analogs (e.g., TNP-ATP) to quantify inhibition constants (Ki) .

- Contradiction Analysis: If in vitro activity contradicts computational predictions, evaluate off-target effects via proteome-wide affinity chromatography .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How can researchers systematically evaluate the role of the 3,5-dimethoxybenzyl group in modulating bioactivity? A:

- Methodology:

- Analog Synthesis: Replace the dimethoxybenzyl group with isosteres (e.g., 3,5-difluorobenzyl or 3,5-dimethylbenzyl) and compare inhibitory potency .

- Pharmacophore Mapping: Use X-ray crystallography or cryo-EM to determine if the methoxy groups engage in hydrogen bonding with target residues .

- Data Interpretation: Correlate lipophilicity (logP) changes with cellular permeability using Caco-2 monolayer assays .

Advanced Research: Stability and Degradation Pathways

Q: What experimental designs are suitable for assessing hydrolytic stability of the ethyl-nicotinamide bond under physiological conditions? A:

- Methodology:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS/MS .

- Kinetic Analysis: Calculate half-life (t1/2) using pseudo-first-order kinetics. Identify hydrolysis products (e.g., free nicotinic acid) with HRMS .

- Mitigation Strategies: Introduce steric hindrance (e.g., tert-butyl substitution) adjacent to the ethyl group to slow hydrolysis .

Advanced Research: Toxicity Profiling

Q: How should researchers address conflicting cytotoxicity data between in vitro and in vivo models? A:

- Methodology:

- Contradiction Resolution: Validate findings using 3D organoid models to bridge in vitro-in vivo gaps .

Basic Research: Safe Handling Protocols

Q: What personal protective equipment (PPE) is essential when handling this compound, given its structural similarity to irritants? A:

- Guidelines:

- Emergency Measures: In case of exposure, rinse skin with 0.9% saline (not water) to minimize hydrolysis of reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.